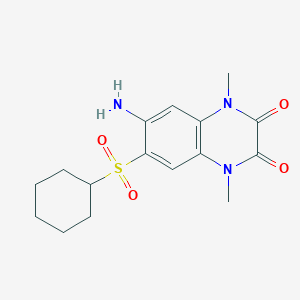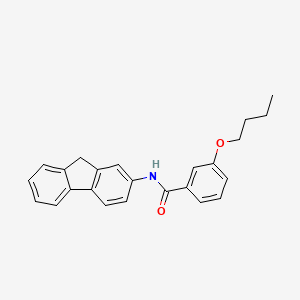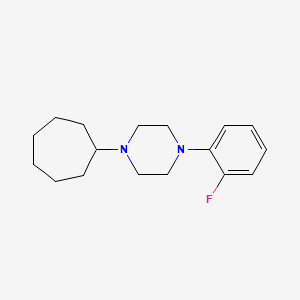
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of ionotropic glutamate receptors, which are involved in various neurological disorders.
作用机制
The mechanism of action of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the inhibition of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in synaptic plasticity and memory formation. By inhibiting the NMDA receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione reduces the excitotoxicity and oxidative stress associated with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione have been extensively studied in preclinical models. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and Alzheimer's disease. These effects are thought to be due to the inhibition of the NMDA receptor and the subsequent reduction of excitotoxicity and oxidative stress.
实验室实验的优点和局限性
The advantages of using 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione in lab experiments include its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, the limitations of using this compound include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
未来方向
There are several future directions for the research and development of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione. One direction is the optimization of the synthesis method to increase yields and purity of the compound. Another direction is the development of novel analogs with improved solubility and selectivity for the NMDA receptor. Additionally, the potential therapeutic applications of this compound in other neurological disorders such as depression and anxiety should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.
合成方法
The synthesis of 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by the reaction with sodium sulfite and sodium bisulfite. The resulting compound is then treated with methylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for medicinal chemistry research.
科学研究应用
6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of this receptor, 6-amino-7-(cyclohexylsulfonyl)-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione has shown promising results in preclinical studies as a potential treatment for these disorders.
属性
IUPAC Name |
6-amino-7-cyclohexylsulfonyl-1,4-dimethylquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18-12-8-11(17)14(9-13(12)19(2)16(21)15(18)20)24(22,23)10-6-4-3-5-7-10/h8-10H,3-7,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMTGSGSBNMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3CCCCC3)N(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)




![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)